5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
Description
This compound belongs to the thiophene-2,4-diamine class, characterized by a central thiophene ring substituted at positions 2 and 4 with amine groups. Key structural features include:
- N2-(2,4-Dimethylphenyl): A dimethyl-substituted aryl amine at position 2, which may enhance steric bulk and influence binding selectivity.
- 3-(4-Methylbenzenesulfonyl): A sulfonyl group with a methyl substituent at position 3, likely affecting solubility and electronic properties.
The compound’s molecular formula is inferred as C26H25ClN4O3S2, with a molecular weight of approximately 557.1 g/mol (calculated based on substituent contributions).
Properties
IUPAC Name |
[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S2/c1-15-4-11-20(12-5-15)34(31,32)25-22(28)24(23(30)18-7-9-19(27)10-8-18)33-26(25)29-21-13-6-16(2)14-17(21)3/h4-14,29H,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXLXMAAXXTQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights (Table 1):
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Benzoyl Substituents :
- The 4-chlorobenzoyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to the 4-fluorobenzoyl (G613-0257) and 2,4-dimethylbenzoyl (CAS 947169-34-8) groups. Chlorine’s larger atomic radius may improve halogen bonding in target interactions .
Sulfonyl Groups: The 4-methylbenzenesulfonyl group in the target compound is less polar than the 4-methoxybenzenesulfonyl groups in the analogs.
Hypothetical Pharmacological Implications
- Target Selectivity : The steric bulk of the 2,4-dimethylphenyl group may enhance selectivity for hydrophobic binding pockets compared to smaller substituents like 4-ethoxyphenyl.
- Metabolic Stability : The absence of methoxy groups (prone to demethylation) in the target compound could improve metabolic stability relative to CAS 947169-34-8 and G613-0257 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
